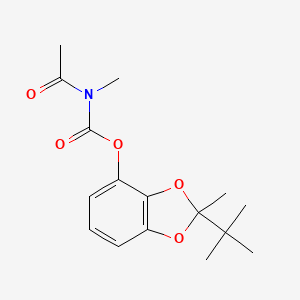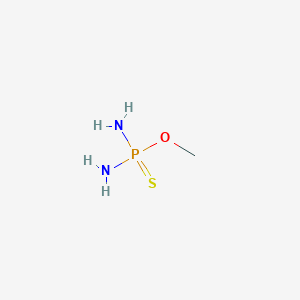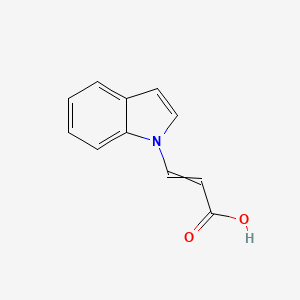
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of two chlorine atoms attached to the carbonyl groups of a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride typically involves the reaction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid+2SOCl2→(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of (1S,2S)-Cyclohexane-1,2-diol.
Aplicaciones Científicas De Investigación
Chemistry
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride: The enantiomer of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar reactivity but different physical properties.
Cyclohexane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. Its ability to form stable derivatives makes it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
46021-27-6 |
|---|---|
Fórmula molecular |
C8H10Cl2O2 |
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
(1S,2S)-cyclohexane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
YKZFIPRBWVEQBE-WDSKDSINSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)C(=O)Cl)C(=O)Cl |
SMILES canónico |
C1CCC(C(C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


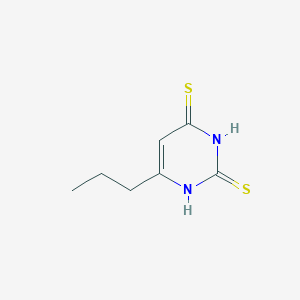
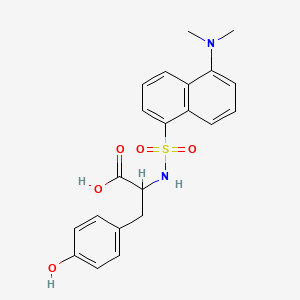
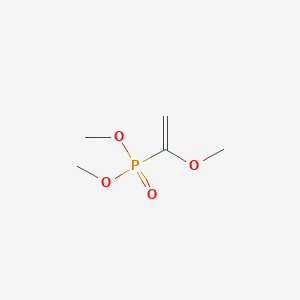
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

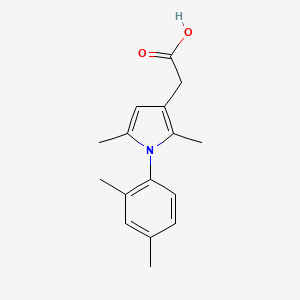

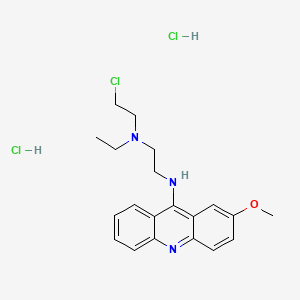
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)

